Pregnane-3,20-dione, also known as 5α-pregnane-3,20-dione, is a steroid compound that plays a significant role in various biological processes. It is primarily recognized as a metabolite of progesterone and is involved in the biosynthesis of other steroid hormones. The compound is classified under the category of pregnanes, which are steroids characterized by a specific arrangement of carbon atoms and functional groups.
Pregnane-3,20-dione can be derived from natural sources, particularly the adrenal glands of humans and other mammals. It is synthesized from pregnenolone and progesterone through enzymatic reactions in the adrenal cortex and is also produced in fetal adrenal tissues . In laboratory settings, it can be synthesized using various chemical methods, which will be discussed in detail in the synthesis analysis section.
Pregnane-3,20-dione falls under the classification of steroid hormones and is specifically categorized as a progestogen due to its structural similarity to progesterone. It is recognized for its biological activity and involvement in reproductive functions.
The synthesis of Pregnane-3,20-dione can be achieved through several methods:
Pregnane-3,20-dione has a molecular formula of and a molecular weight of approximately 316.4776 g/mol. The structure consists of a steroid nucleus with two ketone functional groups located at positions 3 and 20 on the steroid backbone.
The three-dimensional structure can be visualized using molecular modeling software that supports .mol or .sdf formats .
Pregnane-3,20-dione participates in various chemical reactions typical for steroid compounds:
Pregnane-3,20-dione acts primarily through its interaction with steroid hormone receptors. Upon binding to these receptors, it influences gene expression related to reproductive functions and other physiological processes:
Relevant data regarding solubility and stability are crucial for applications involving drug formulation where Pregnane-3,20-dione might be utilized.
Pregnane-3,20-dione has several scientific applications:
Pregnane-3,20-dione (5α-dihydroprogesterone or 5α-pregnane-3,20-dione) is a pivotal reduced metabolite of progesterone, originating from the enzymatic reduction of the ∆4,5 double bond in progesterone’s A-ring. This reaction is catalyzed by 5α-reductase enzymes, yielding a saturated A-ring structure that enhances its stability and alters its biological activity. The conversion represents a committed step in the metabolism of progesterone, directing it toward either inactive excretion products or bioactive neurosteroids and androgen precursors. Progesterone serves as the primary precursor, with its 5α-reduction occurring predominantly in steroid-sensitive tissues such as the liver, brain, prostate, and reproductive organs. The reaction requires reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, donating hydride ions for the saturation process [1] [10].
Table 1: Key Precursors and Enzymes in Pregnane-3,20-dione Biosynthesis
Precursor | Enzyme | Cofactor | Product | Tissue Localization |
---|---|---|---|---|
Progesterone | 5α-Reductase (SRD5A1/SRD5A2) | NADPH | Pregnane-3,20-dione | Liver, brain, reproductive organs |
17α-Hydroxyprogesterone | SRD5A1 | NADPH | 17α-Hydroxy-dihydroprogesterone | Gonads, adrenal glands |
Pregnane-3,20-dione | 3α-Hydroxysteroid dehydrogenase | NADPH | Allopregnanolone | Brain, ovaries |
Two isoforms of 5α-reductase govern the biosynthesis of Pregnane-3,20-dione: Steroid 5α-Reductase 1 (SRD5A1) and Steroid 5α-Reductase 2 (SRD5A2). SRD5A1 is ubiquitously expressed, with highest activity in the liver, skin, and brain. It operates optimally at a neutral to alkaline pH (pH 6–9) and exhibits broad substrate specificity, reducing progesterone, testosterone, and other 3-keto-∆4-steroids. SRD5A2, in contrast, is predominantly localized to androgen-dependent tissues (e.g., prostate, genital skin) and functions optimally in an acidic microenvironment (pH 5–6). It displays high affinity for testosterone but also efficiently reduces progesterone to Pregnane-3,20-dione. Genetic studies confirm that SRD5A2 mutations cause 5α-reductase deficiency, underscoring its physiological significance in steroid metabolism [2] [7].
Structural analyses reveal SRD5A2 possesses a unique seven-transmembrane topology, forming a catalytic cavity that accommodates NADPH and steroid substrates. Within this cavity, NADPH transfers a hydride ion to the C5 position of progesterone’s A-ring, resulting in saturation. Inhibitors like finasteride bind irreversibly to SRD5A2 by forming a covalent adduct with NADPH (NADP-dihydrofinasteride), stalling steroid reduction [9].
Table 2: Comparative Properties of Human 5α-Reductase Isoforms
Property | Steroid 5α-Reductase 1 (SRD5A1) | Steroid 5α-Reductase 2 (SRD5A2) |
---|---|---|
Gene Location | Chromosome 5p15.31 | Chromosome 2p23.1 |
pH Optimum | Neutral-Alkaline (pH 6–9) | Acidic (pH 5–6) |
Tissue Expression | Liver, skin, brain, ovaries | Prostate, genital skin, epididymis |
Substrate Affinity (Km) | Lower affinity for testosterone | Higher affinity for testosterone |
Inhibition by Finasteride | Weak | Potent and irreversible |
Pregnane-3,20-dione serves as a critical intermediate in the "backdoor pathway" to 5α-dihydrotestosterone synthesis, an alternative route that bypasses classical intermediates like testosterone. In this pathway, 17α-hydroxyprogesterone undergoes 5α-reduction primarily via SRD5A1 to form 17α-hydroxy-dihydroprogesterone (5α-pregnan-17α-ol-3,20-dione). This metabolite is subsequently reduced by 3α-hydroxysteroid dehydrogenases to 5α-pregnane-3α,17α-diol-20-one, which is cleaved by cytochrome P450c17 (CYP17A1) to yield androsterone. Androsterone is then reduced to 5α-androstane-3α,17β-diol and oxidized to 5α-dihydrotestosterone. This pathway operates independently of testosterone and is physiologically significant during fetal masculinization and in conditions like 21-hydroxylase deficiency, where classical androgen synthesis is impaired. Pregnane-3,20-dione thus anchors a metabolic shunt enabling androgen production when canonical routes are compromised [1] [7].
Biosynthesis of Pregnane-3,20-dione exhibits marked tissue specificity. In the corpora lutea of ovaries, progesterone is abundantly secreted during the luteal phase of the menstrual cycle and pregnancy. A fraction undergoes local 5α-reduction by SRD5A1 to yield Pregnane-3,20-dione, which may be further metabolized to neuroactive steroids like allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Ovarian contributions are evidenced by elevated plasma and brain levels of Pregnane-3,20-dione metabolites in pregnant females, which plummet after ovariectomy. Testes also contribute, particularly via the backdoor pathway in Leydig cells, where progesterone and 17α-hydroxyprogesterone are converted to 5α-reduced intermediates en route to 5α-dihydrotestosterone. Adrenal glands produce minor amounts, though adrenalectomy does not deplete brain Pregnane-3,20-dione, suggesting neurosteroidogenesis. Brain tissue expresses SRD5A1, supporting de novo synthesis from cholesterol-derived progesterone, particularly in glial cells and neurons [6] [10].
Table 3: Tissue-Specific Contributions to Pregnane-3,20-dione Biosynthesis
Tissue | Primary Substrate | Key Enzymes | Physiological Role |
---|---|---|---|
Ovaries (Corpora Lutea) | Progesterone | SRD5A1, 3α-HSD | Neurosteroid precursor for pregnancy |
Testes (Leydig Cells) | Progesterone, 17α-Hydroxyprogesterone | SRD5A1, CYP17A1 | Backdoor pathway androgen synthesis |
Brain (Glia/Neurons) | Progesterone (local) | SRD5A1 | Neurosteroid production for GABAergic modulation |
Adrenal Glands | Progesterone | SRD5A1 | Minor contribution; systemic steroid balance |
Liver | Progesterone (circulating) | SRD5A1 | Catabolic inactivation for excretion |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: